molecular formula C16H16N2O2 B2432568 ethyl 3-{9H-pyrido[3,4-b]indol-3-yl}propanoate CAS No. 1706440-29-0

ethyl 3-{9H-pyrido[3,4-b]indol-3-yl}propanoate

Cat. No.: B2432568
CAS No.: 1706440-29-0
M. Wt: 268.316
InChI Key: MRIUCZZFBUVUAJ-UHFFFAOYSA-N
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Description

Ethyl 3-{9H-pyrido[3,4-b]indol-3-yl}propanoate is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in various natural products and drugs. The compound features a pyrido[3,4-b]indole core, which is frequently identified as a β-carboline. These structures are key scaffolds in many biologically significant alkaloids of both synthetic and natural origins .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the condensation of indole with appropriate aldehydes or ketones under acidic conditions, followed by esterification to introduce the ethyl propanoate group .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{9H-pyrido[3,4-b]indol-3-yl}propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 3-{9H-pyrido[3,4-b]indol-3-yl}propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-{9H-pyrido[3,4-b]indol-3-yl}propanoate is unique due to its specific structural features and the presence of the ethyl propanoate group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

ethyl 3-(9H-pyrido[3,4-b]indol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-2-20-16(19)8-7-11-9-13-12-5-3-4-6-14(12)18-15(13)10-17-11/h3-6,9-10,18H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRIUCZZFBUVUAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC2=C(C=N1)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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